molecular formula C9H14N2 B2659329 N1,N1,2-Trimethylbenzene-1,4-diamine CAS No. 27746-11-8

N1,N1,2-Trimethylbenzene-1,4-diamine

Cat. No.: B2659329
CAS No.: 27746-11-8
M. Wt: 150.225
InChI Key: JHGFAGAHQPLGOQ-UHFFFAOYSA-N
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Description

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) is an aromatic diamine derivative with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . The compound features two methyl groups on the N1 nitrogen and an additional methyl group at the C2 position of the benzene ring (Figure 1). This substitution pattern distinguishes it from other benzene-1,4-diamine derivatives, influencing its physicochemical properties, reactivity, and applications. It is primarily utilized as a synthetic intermediate in pharmaceuticals, coordination chemistry, and materials science .

Properties

IUPAC Name

1-N,1-N,2-trimethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGFAGAHQPLGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021899
Record name (4-Amino-2-methylphenyl)dimethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27746-11-8
Record name (4-Amino-2-methylphenyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N,1-N,2-trimethylbenzene-1,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1,2-Trimethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the reduction of N,N,2-trimethyl-4-nitroaniline using palladium on carbon as a catalyst in an ethanol solution under a hydrogen atmosphere . The reaction is carried out at room temperature for about 4 hours, yielding the desired product with a high purity of 95%.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

N1,N1,2-Trimethylbenzene-1,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like chromic acid for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include quinones, more saturated amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1,N1,2-Trimethylbenzene-1,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N1,2-Trimethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and functional differences between N1,N1,2-Trimethylbenzene-1,4-diamine and related compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound 27746-11-8 C9H14N2 N1,N1-dimethyl, C2-methyl 150.22 Pharmaceutical intermediates
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine 54672-12-7 C9H11F3N2 N1,N1-dimethyl, C2-CF3 204.20 Electronic materials, fluorinated analogs
N1,N1,4-Trimethylbenzene-1,2-diamine 183251-82-3 C9H14N2 N1,N1-dimethyl, C4-methyl (1,2 isomer) 150.22 Organic synthesis, isomer studies
N,N,N′-Trimethyl-1,4-benzenediamine 2739-08-4 C9H14N2 N1,N1,N4-trimethyl 150.22 Redox-active materials, dyes
N1,N1,N4,N4-Tetramethylbenzene-1,4-diamine (TMPD) 100-22-1 C10H16N2 N1,N1,N4,N4-tetramethyl 164.25 Electron transfer mediator
N1,N1-Dipropylbenzene-1,4-diamine 105293-89-8 C12H20N2 N1,N1-dipropyl 192.31 Lipophilic intermediates, drug delivery
3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine 7474-82-0 C9H14N2O N1,N1-dimethyl, C3-methoxy 166.22 Photoreactive compounds
Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group in N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine increases polarity and electron deficiency, enhancing its utility in electronic materials . In contrast, methyl groups in the target compound improve solubility in non-polar solvents . Positional Isomerism: N1,N1,4-Trimethylbenzene-1,2-diamine (1,2 isomer) exhibits distinct reactivity due to steric hindrance between the C4 methyl and amine groups, limiting its use in cross-coupling reactions compared to the 1,4 isomer . Alkyl Chain Length: N1,N1-Dipropylbenzene-1,4-diamine (propyl substituents) demonstrates higher lipophilicity, making it suitable for lipid-based drug formulations, whereas shorter methyl groups in the target compound favor crystallinity .

Functional Group Diversity :

  • Methoxy Derivatives : The methoxy group in 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine introduces photoactivity, enabling applications in UV-curable resins .
  • Quaternary Ammonium Analogs : TMPD (tetramethyl-substituted) serves as a redox mediator in biochemical assays due to its stable radical cation formation .

Physicochemical Properties

Property This compound N,N,N′-Trimethyl-1,4-benzenediamine N1,N1-Dipropylbenzene-1,4-diamine
Boiling Point Not reported Not reported >200°C (estimated)
Solubility Moderate in ethanol High in polar solvents Low in water, high in DCM
Crystallinity High (due to symmetry) Moderate Low (amorphous)

Biological Activity

N1,N1,2-Trimethylbenzene-1,4-diamine, also known as TMB-1, is a compound with significant biological activity due to its unique chemical structure, which includes two amino groups and three methyl groups attached to a benzene ring. This compound has drawn attention in various fields including medicinal chemistry, environmental science, and industrial applications.

  • Molecular Formula : C9H14N2
  • Molecular Weight : 150.22 g/mol
  • IUPAC Name : this compound
  • InChI Key : VBPHFCKSOJIZJU-UHFFFAOYSA-N

The compound's structure allows it to participate in various biochemical reactions as a nucleophile. Its amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function.

This compound exhibits its biological effects primarily through:

  • Nucleophilic Reactions : The compound can act as a nucleophile in biochemical pathways, facilitating various reactions.
  • Hydrogen Bonding : The amino groups enable the formation of hydrogen bonds with biological macromolecules, impacting enzyme catalysis and receptor-ligand interactions .

Antioxidant Properties

Research indicates that this compound has antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific signaling pathways. For instance:

  • Case Study : A study published in a peer-reviewed journal demonstrated that TMB-1 effectively inhibited the growth of breast cancer cells by promoting apoptosis and cell cycle arrest .

Enzyme Interaction

This compound has been shown to interact with various enzymes:

Enzyme TypeInteraction TypeEffect
Cytochrome P450InhibitionAlters drug metabolism
Nitric Oxide SynthaseActivationEnhances nitric oxide production
KinasesModulationInfluences cell signaling

These interactions suggest potential therapeutic applications in drug development and metabolic engineering.

Toxicological Profile

While this compound shows promise in various applications, its toxicological profile must be considered:

  • Acute Toxicity : Studies indicate moderate acute toxicity when administered at high doses.
  • Chronic Exposure Risks : Long-term exposure may lead to adverse health effects; therefore, safety assessments are essential for industrial applications.

Applications in Industry and Research

The compound's unique properties make it valuable in several fields:

  • Pharmaceuticals : Used as a building block for synthesizing biologically active molecules.
  • Dyes and Pigments : Employed in the production of colorants due to its chemical stability.
  • Environmental Science : Investigated for its role in pollutant degradation processes.

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